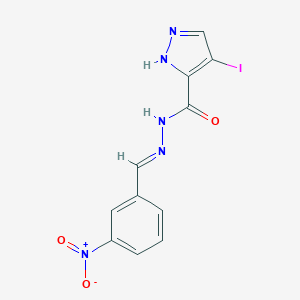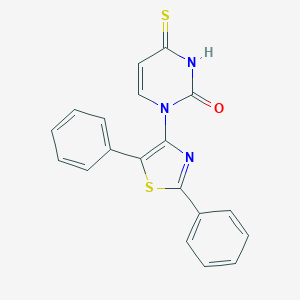![molecular formula C15H14N2O3S B403816 3,5-dihydroxy-N'-[4-(methylsulfanyl)benzylidene]benzohydrazide](/img/structure/B403816.png)
3,5-dihydroxy-N'-[4-(methylsulfanyl)benzylidene]benzohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-dihydroxy-N'-[4-(methylsulfanyl)benzylidene]benzohydrazide is an organic compound that features a benzoic acid core substituted with hydroxy groups at the 3 and 5 positions, and a hydrazide group linked to a 4-methylsulfanyl-benzylidene moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dihydroxy-N'-[4-(methylsulfanyl)benzylidene]benzohydrazide typically involves the following steps:
Preparation of 3,5-Dihydroxy-benzoic acid: This can be synthesized from gallic acid through decarboxylation.
Formation of Hydrazide: The 3,5-Dihydroxy-benzoic acid is then converted to its hydrazide form using hydrazine hydrate under reflux conditions.
Condensation Reaction: The hydrazide is then reacted with 4-methylsulfanyl-benzaldehyde in the presence of an acid catalyst to form the final product.
Industrial Production Methods
While specific industrial methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity.
化学反应分析
Types of Reactions
Oxidation: The hydroxy groups can undergo oxidation to form quinones.
Reduction: The hydrazide group can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of Lewis acids.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced hydrazide derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
科学研究应用
Chemistry
Catalysis: Used as a ligand in coordination chemistry.
Synthesis: Intermediate in the synthesis of more complex organic molecules.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes due to its structural similarity to natural substrates.
Antioxidant: The hydroxy groups confer antioxidant properties.
Medicine
Drug Development: Investigated for its potential as an anti-inflammatory or anticancer agent.
Diagnostics: Used in the development of diagnostic assays.
Industry
Materials Science: Utilized in the synthesis of polymers and advanced materials.
Agriculture: Potential use as a plant growth regulator or pesticide.
作用机制
The compound exerts its effects primarily through interactions with biological macromolecules. The hydroxy groups can form hydrogen bonds with enzymes or receptors, while the hydrazide moiety can interact with active sites of enzymes, potentially inhibiting their activity. The 4-methylsulfanyl-benzylidene group can enhance lipophilicity, aiding in membrane permeability and bioavailability.
相似化合物的比较
Similar Compounds
3,5-Dihydroxy-benzoic acid hydrazide: Lacks the 4-methylsulfanyl-benzylidene group.
4-Methylsulfanyl-benzylidene hydrazide: Lacks the 3,5-dihydroxy-benzoic acid core.
Gallic acid derivatives: Similar antioxidant properties but different structural features.
Uniqueness
3,5-dihydroxy-N'-[4-(methylsulfanyl)benzylidene]benzohydrazide is unique due to the combination of hydroxy, hydrazide, and 4-methylsulfanyl-benzylidene groups, which confer a distinct set of chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
属性
分子式 |
C15H14N2O3S |
|---|---|
分子量 |
302.4g/mol |
IUPAC 名称 |
3,5-dihydroxy-N-[(E)-(4-methylsulfanylphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C15H14N2O3S/c1-21-14-4-2-10(3-5-14)9-16-17-15(20)11-6-12(18)8-13(19)7-11/h2-9,18-19H,1H3,(H,17,20)/b16-9+ |
InChI 键 |
MIPUOSSEGDRLCV-CXUHLZMHSA-N |
SMILES |
CSC1=CC=C(C=C1)C=NNC(=O)C2=CC(=CC(=C2)O)O |
手性 SMILES |
CSC1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=CC(=C2)O)O |
规范 SMILES |
CSC1=CC=C(C=C1)C=NNC(=O)C2=CC(=CC(=C2)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide](/img/structure/B403733.png)

![N-[5-(1-ethylpentyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide](/img/structure/B403735.png)


![N'-[(1E,2E)-2-benzylideneheptylidene]-2-hydroxybenzohydrazide](/img/structure/B403740.png)

![4-(1-{4-[(2-Bromobenzoyl)oxy]phenyl}-1-methylethyl)phenyl 2-bromobenzoate](/img/structure/B403747.png)

![2-Chloro-5-[2,2-dichloro-1-(4-chloro-3,5-dinitrophenyl)vinyl]-1,3-dinitrobenzene](/img/structure/B403751.png)
![7,16-Bis[(4-nitrophenyl)methyl]-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane](/img/structure/B403752.png)
![5-[(1-benzyl-1H-indol-3-yl)methylene]-1-(3-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B403755.png)
![N-(4-{[3-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-5-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl]carbonyl}phenyl)-4-methylbenzenesulfonamide](/img/structure/B403756.png)
![1-[2-(Methylamino)ethoxy]-3-(phenylsulfanyl)-2-propanol](/img/structure/B403758.png)
